molecular formula C10H20N2O2S B13132339 N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide

N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide

Cat. No.: B13132339
M. Wt: 232.35 g/mol
InChI Key: LWGPWAJEGOQSAS-UHFFFAOYSA-N
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Description

N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide is a unique sulfonamide derivative with a molecular weight of 232.35 g/mol. This compound is known for its high purity and versatility, making it valuable for advanced research and development projects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide typically involves the reaction of piperidine derivatives with ethylating agents and cyclopropanesulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and improve efficiency, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide stands out due to its unique ethyl group, which enhances its chemical reactivity and biological activity. This modification allows for more diverse applications in research and industry compared to its similar counterparts .

Properties

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

N-ethyl-N-piperidin-4-ylcyclopropanesulfonamide

InChI

InChI=1S/C10H20N2O2S/c1-2-12(9-5-7-11-8-6-9)15(13,14)10-3-4-10/h9-11H,2-8H2,1H3

InChI Key

LWGPWAJEGOQSAS-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCNCC1)S(=O)(=O)C2CC2

Origin of Product

United States

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